![molecular formula C19H20F3NO2 B3836022 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3836022.png)
6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline
描述
6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation of dopamine receptors may lead to increased dopamine release and subsequent improvements in neurological function.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline has a number of interesting biochemical and physiological effects. For example, it has been found to increase dopamine release in the brain, which may lead to improvements in motor function. Additionally, this compound has been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
实验室实验的优点和局限性
One advantage of using 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine receptors in neurological function. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are a number of potential future directions for research on 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use as a treatment for Parkinson's disease. Further studies are needed to determine the efficacy and safety of this compound for this indication. Additionally, this compound may have potential as a tool for studying the role of dopamine receptors in other neurological disorders, such as schizophrenia and addiction. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for neurological disorders.
科学研究应用
6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in scientific research. One area of interest is its potential use as a ligand for dopamine receptors. This compound has been found to have a high affinity for dopamine receptors, making it a promising candidate for further investigation as a potential treatment for neurological disorders such as Parkinson's disease.
属性
IUPAC Name |
6,7-dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2/c1-24-17-9-13-7-8-23(12-15(13)10-18(17)25-2)11-14-5-3-4-6-16(14)19(20,21)22/h3-6,9-10H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSIEIKAGTZPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




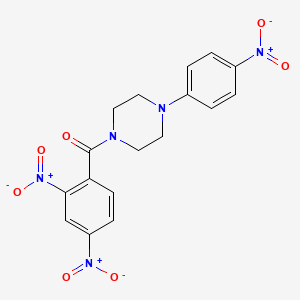
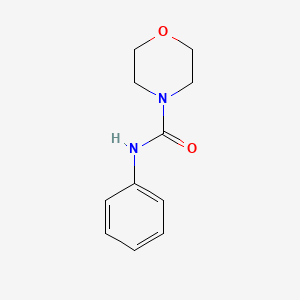
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3835966.png)
![3-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3835972.png)



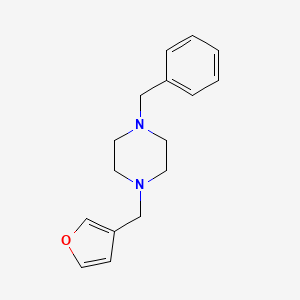
![1H-indole-2,3-dione 3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylhydrazone)](/img/structure/B3836034.png)

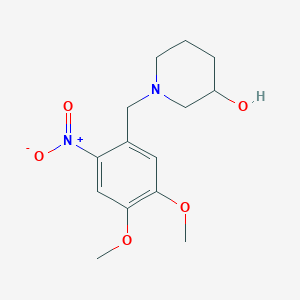
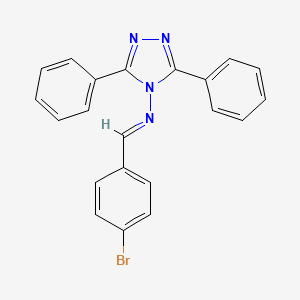
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3836058.png)